molecular formula C12H15N5OS2 B13743993 3-Allyl-5-((1-ethyl-1,4-dihydro-4-methyl-5H-tetrazol-5-ylidene)ethylidene)-2-thioxothiazolidin-4-one CAS No. 24738-19-0

3-Allyl-5-((1-ethyl-1,4-dihydro-4-methyl-5H-tetrazol-5-ylidene)ethylidene)-2-thioxothiazolidin-4-one

Cat. No.: B13743993
CAS No.: 24738-19-0
M. Wt: 309.4 g/mol
InChI Key: VPLHQQNVZUTKLL-UHFFFAOYSA-N
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Description

5-[2-(1-ethyl-4-methyltetrazol-5-ylidene)ethylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that combines elements of tetrazole, thiazolidine, and sulfanyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(1-ethyl-4-methyltetrazol-5-ylidene)ethylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the reaction of 1-ethyl-4-methyltetrazole with an appropriate aldehyde to form an intermediate, which is then reacted with a thiazolidine derivative under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters .

Chemical Reactions Analysis

Types of Reactions

5-[2-(1-ethyl-4-methyltetrazol-5-ylidene)ethylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thioethers .

Mechanism of Action

The mechanism of action of 5-[2-(1-ethyl-4-methyltetrazol-5-ylidene)ethylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-[2-(1-ethyl-4-methyltetrazol-5-ylidene)ethylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development .

Properties

CAS No.

24738-19-0

Molecular Formula

C12H15N5OS2

Molecular Weight

309.4 g/mol

IUPAC Name

5-[2-(1-ethyl-4-methyltetrazol-5-ylidene)ethylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H15N5OS2/c1-4-8-16-11(18)9(20-12(16)19)6-7-10-15(3)13-14-17(10)5-2/h4,6-7H,1,5,8H2,2-3H3

InChI Key

VPLHQQNVZUTKLL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=C2C(=O)N(C(=S)S2)CC=C)N(N=N1)C

Origin of Product

United States

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